N'-(2-Oxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-ylidene)-2-phenoxyacetohydrazide
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Overview
Description
N’-{2-OXO-2H,5H,6H,7H-[1,3]DITHIOLO[4,5-B][1,4]DITHIEPIN-6-YLIDENE}-2-PHENOXYACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a dithiolo-dithiepin ring system
Preparation Methods
The synthesis of N’-{2-OXO-2H,5H,6H,7H-[1,3]DITHIOLO[4,5-B][1,4]DITHIEPIN-6-YLIDENE}-2-PHENOXYACETOHYDRAZIDE typically involves multiple steps. The synthetic route often starts with the preparation of the dithiolo-dithiepin core, followed by the introduction of the phenoxyaceto group and the hydrazide moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N’-{2-OXO-2H,5H,6H,7H-[1,3]DITHIOLO[4,5-B][1,4]DITHIEPIN-6-YLIDENE}-2-PHENOXYACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction pathway and conditions.
Scientific Research Applications
N’-{2-OXO-2H,5H,6H,7H-[1,3]DITHIOLO[4,5-B][1,4]DITHIEPIN-6-YLIDENE}-2-PHENOXYACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N’-{2-OXO-2H,5H,6H,7H-[1,3]DITHIOLO[4,5-B][1,4]DITHIEPIN-6-YLIDENE}-2-PHENOXYACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N’-{2-OXO-2H,5H,6H,7H-[1,3]DITHIOLO[4,5-B][1,4]DITHIEPIN-6-YLIDENE}-2-PHENOXYACETOHYDRAZIDE can be compared with other compounds containing the dithiolo-dithiepin ring system or similar functional groups. Some similar compounds include:
N’-(2-OXO-5H-[1,3]DITHIOLO[4,5-B][1,4]DITHIEPIN-6(7H)-YLIDENE)BENZOHYDRAZIDE: Shares a similar core structure but with different substituents.
N’-(2-OXO-5H-[1,3]DITHIOLO[4,5-B][1,4]DITHIEPIN-6(7H)-YLIDENE)ISONICOTINOHYDRAZIDE: Another related compound with variations in the hydrazide moiety.
The uniqueness of N’-{2-OXO-2H,5H,6H,7H-[1,3]DITHIOLO[4,5-B][1,4]DITHIEPIN-6-YLIDENE}-2-PHENOXYACETOHYDRAZIDE lies in its specific combination of functional groups and the resulting properties, which make it suitable for a wide range of applications.
Properties
Molecular Formula |
C14H12N2O3S4 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-[(2-oxo-[1,3]dithiolo[4,5-b][1,4]dithiepin-6-ylidene)amino]-2-phenoxyacetamide |
InChI |
InChI=1S/C14H12N2O3S4/c17-11(6-19-10-4-2-1-3-5-10)16-15-9-7-20-12-13(21-8-9)23-14(18)22-12/h1-5H,6-8H2,(H,16,17) |
InChI Key |
XIIXCDNFOQAISP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NNC(=O)COC2=CC=CC=C2)CSC3=C(S1)SC(=O)S3 |
Origin of Product |
United States |
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